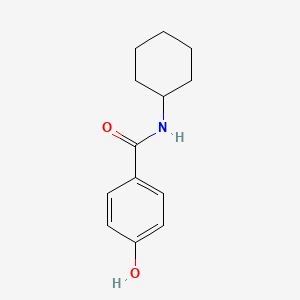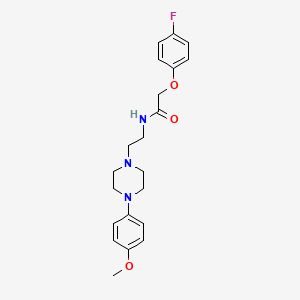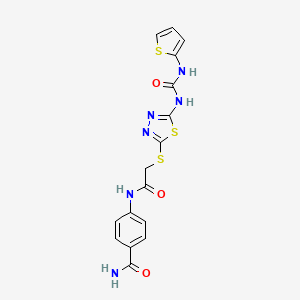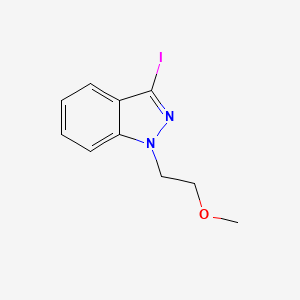![molecular formula C17H11ClF3N3O4S B2722350 N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105246-09-0](/img/structure/B2722350.png)
N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3O4S and its molecular weight is 445.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Non-linear Optical Properties and Molecular Structure Analysis
Studies on related organic compounds, such as 3-Nitroacetanilide, have revealed significant insights into their molecular structure and potential applications in non-linear optical materials. These materials are crucial for a variety of applications, including telecommunications and laser technology. The detailed analysis of their crystalline structure helps in understanding their optical properties and potential applications in developing advanced optical materials (Mahalakshmi, Upadhyaya, & Row, 2002).
Photoreactions in Different Solvents
Research on compounds like Flutamide, which shares functional groups with the target compound, demonstrates the impact of solvent environments on the photostability and photoreactions of organic compounds. These studies are pivotal for developing better photostable materials and understanding the photodegradation pathways of organic compounds in various solvents (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Antimalarial Activity
The synthesis and study of compounds with similar structural motifs have led to the discovery of potential antimalarial agents. This research provides a foundation for the development of new antimalarial drugs, highlighting the importance of structural analysis and synthesis in discovering novel therapeutic agents (Werbel et al., 1986).
Metabolic Stability Enhancement
Investigations into the metabolic stability of PI3K/mTOR inhibitors have led to the exploration of various heterocyclic analogues, aiming to enhance the metabolic stability of therapeutic compounds. This research is crucial for the design of more stable and effective therapeutic agents, demonstrating the significance of structural modification in drug development (Stec et al., 2011).
Antifungal Activity
The synthesis and evaluation of antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives showcase the potential of these compounds in treating fungal infections. This area of research is vital for addressing the increasing resistance to existing antifungal agents and highlights the ongoing need for new antifungal compounds (Gupta & Wagh, 2006).
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O4S/c18-10-3-2-9(24(27)28)6-11(10)22-15(25)7-14-16(26)23-12-5-8(17(19,20)21)1-4-13(12)29-14/h1-6,14H,7H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLMQABJFWWJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)

![1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2722272.png)
![5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid](/img/structure/B2722273.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide](/img/structure/B2722275.png)





![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride](/img/structure/B2722284.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)
